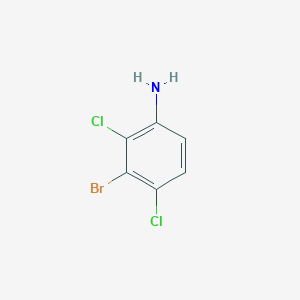

3-Bromo-2,4-dichloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,4-dichloroaniline is a chemical compound with the molecular formula C6H4BrCl2N . It has a molecular weight of 240.91 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 3-Bromo-2,4-dichloroaniline is1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 . This indicates the positions of the bromine and chlorine atoms on the benzene ring of the aniline compound. Physical And Chemical Properties Analysis

3-Bromo-2,4-dichloroaniline is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 240.91 .Scientific Research Applications

Chemical Structure and Properties :

- 2,4,6-Halogeno-aniline derivatives, including compounds like 2,4-dibromo-6-chloroaniline, demonstrate the formation of infinite chains via hydrogen bonds in their crystalline structures. These compounds exhibit unique molecular arrangements due to halogen disorder, influencing their chemical behavior and potential applications (Ferguson et al., 1998).

Chemical Synthesis and Reactions :

- Bromination reactions involving chloroaniline compounds have been studied for their potential in creating novel crystalline structures. These reactions yield various brominated anilinium cations, which are significant in developing new materials with specific properties (Willett, 2001).

- The kinetics of bromination of aromatic amines, including dichloroanilines, in different acidic environments, have been analyzed to understand the reaction mechanisms and factors influencing the rate of bromination (Bell & Maria, 1969).

Environmental Implications and Biodegradation :

- Chloroaniline-based compounds, which include dichloroanilines, are subject to biodegradation in polluted aquifers under methanogenic conditions. This process involves microorganisms catalyzing the reductive dehalogenation, which has significant implications for bioremediation of contaminated environments (Kuhn & Suflita, 1989).

- Studies on green algae, like Chlorella pyrenoidosa, have shown their potential in degrading and removing dichloroanilines from aquatic environments. This highlights a biotechnological approach to addressing environmental pollution caused by such compounds (Wang, Poon, & Cai, 2012).

Electrochemical Studies :

- Electrochemical oxidation studies of bromoanilines, including dibromoanilines, have been conducted to understand their behavior in acetonitrile solutions. These studies are crucial in the field of electrochemistry and material science for developing new applications and understanding the behavior of these compounds under various conditions (Kádár et al., 2001).

Safety and Hazards

properties

IUPAC Name |

3-bromo-2,4-dichloroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWKAIAXCATBPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

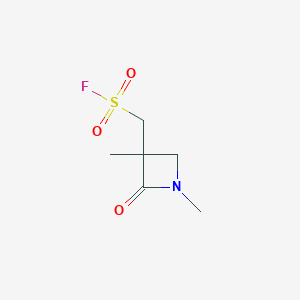

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclopentanecarboxamide](/img/structure/B2368583.png)

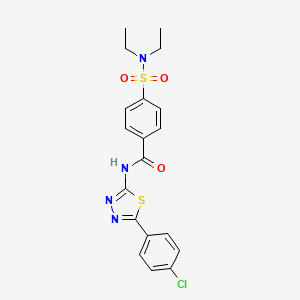

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

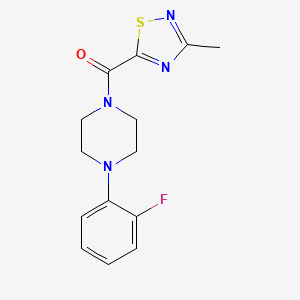

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)